Field: Psychiatry
Summary: Desvenlafaxine is an effective treatment option for major depressive disorder . It works by increasing the activity of chemicals called serotonin and norepinephrine in the brain .
Methods: The medication is taken orally . The need for further treatment should be occasionally reassessed .
Results: Some studies have found comparable efficacy with a lower rate of nausea .
Summary: In addition to its primary use for major depressive disorder, desvenlafaxine is also used off-label for other conditions such as anxiety disorders, obsessive-compulsive disorder, and chronic pain .
Methods: Similar to its use in treating major depressive disorder, desvenlafaxine is taken orally for these off-label uses .
Results: While it’s used off-label for these conditions, the effectiveness can vary and further studies may be needed to establish the efficacy and safety for these uses .
Field: Gynecology
Summary: Desvenlafaxine is sometimes used to treat hot flashes (hot flushes; sudden strong feelings of heat and sweating) in women who have experienced menopause .
Methods: The medication is taken orally .
Results: While it’s used for this condition, the effectiveness can vary and further studies may be needed to establish the efficacy and safety for this use .
Field: Endocrinology
Summary: Desvenlafaxine may be helpful when prescribed “off-label” for neuropathy due to diabetes .
Methods: Similar to its use in treating major depressive disorder, desvenlafaxine is taken orally for this off-label use .
Results: While it’s used off-label for this condition, the effectiveness can vary and further studies may be needed to establish the efficacy and safety for this use .
Desvenlafaxine is a synthetic compound that serves as a serotonin-norepinephrine reuptake inhibitor (SNRI), primarily used in the treatment of major depressive disorder. It is the active metabolite of venlafaxine and is marketed under various trade names, including Pristiq and Khedezla. The chemical formula for desvenlafaxine is C₁₆H₂₅NO₂, with a molar mass of approximately 263.38 g/mol . Desvenlafaxine's mechanism of action involves the inhibition of the reuptake of serotonin and norepinephrine, neurotransmitters that play critical roles in mood regulation .
Desvenlafaxine inhibits the reuptake of serotonin and norepinephrine in the brain. This means it helps to increase the levels of these neurotransmitters, which are thought to play a role in regulating mood []. The specific mechanism by which this increase in neurotransmitters alleviates depression is still being investigated [].
Desvenlafaxine undergoes several metabolic transformations in the body. It is primarily metabolized through conjugation mediated by uridine diphosphate-glucuronosyltransferase (UGT) isoforms, particularly UGT1A1, UGT1A3, UGT2B4, UGT2B15, and UGT2B17. Additionally, it can undergo oxidative metabolism via cytochrome P450 enzymes CYP3A4 and CYP2C19, although the CYP2D6 pathway is not involved . The major metabolic products include N,O-didesmethyl venlafaxine, which retains some pharmacological activity.
Desvenlafaxine can be synthesized through various methods, primarily involving the O-demethylation of venlafaxine. One notable synthesis route involves treating venlafaxine with 2-(diethylamino)ethanethiol or its hydrochloride salt to yield desvenlafaxine free base . Subsequent steps may include converting this free base into various salts or solvates, such as desvenlafaxine succinate monohydrate. The synthesis process allows for efficient production while minimizing by-products.
Desvenlafaxine has been studied for its interactions with various medications. Notably, it should not be taken concurrently with monoamine oxidase inhibitors due to the risk of serotonin syndrome—a potentially life-threatening condition characterized by excessive serotonergic activity . Additionally, desvenlafaxine may interact with other drugs affecting serotonin levels, such as certain pain medications and antidepressants, leading to increased risks of adverse effects .
Several compounds share structural or functional similarities with desvenlafaxine. These include:
Compound | Mechanism | Primary Use | Metabolism |
---|---|---|---|
Desvenlafaxine | Serotonin-Norepinephrine Inhibitor | Major Depressive Disorder | UGT-mediated |
Venlafaxine | Serotonin-Norepinephrine Inhibitor | Major Depressive Disorder | CYP2D6 involvement |
Duloxetine | Serotonin-Norepinephrine Inhibitor | Major Depressive Disorder | CYP1A2 and CYP2D6 |
Milnacipran | Serotonin-Norepinephrine Inhibitor | Fibromyalgia | Primarily renal elimination |
Desvenlafaxine's unique metabolic pathway (primarily via UGT) distinguishes it from these similar compounds, potentially leading to different side effects and drug interaction profiles .
Recent advances have introduced an optimized synthetic pathway for O-desmethylvenlafaxine succinate monohydrate (DVS), achieving high yield and purity. The process starts from p-hydroxyphenyl acetonitrile, which is converted through a five-step synthesis to desvenlafaxine succinate monohydrate with an overall yield of approximately 71.09% and purity exceeding 99.9%.
This novel route overcomes previous issues such as cyclohexanone pollution and employs a 1,2-nucleophilic addition mechanism. The method avoids column chromatography, uses readily available and inexpensive reagents, and is suitable for industrial scale-up. The process also maintains high operational safety and minimizes genotoxic impurities, enhancing drug safety profiles.
A key feature of this pathway is the direct O-demethylation of venlafaxine to desvenlafaxine, which can be catalyzed efficiently under optimized conditions without requiring complex protection strategies.
Green chemistry principles have been integrated into the desvenlafaxine synthesis to reduce environmental impact. The optimized process uses solvent systems such as a mixed acetone-water solvent (3:1 ratio) for crystallization, which is less harmful and facilitates high purity isolation of the succinate monohydrate salt.
The benzyl protection and deprotection steps, often necessary in intermediate stages, have been refined to reduce hazardous reagents and waste. For example, catalytic hydrogenation or selective nucleophilic displacement methods replace traditional stoichiometric reagents, aligning with sustainability goals. These approaches improve atomic economy and reduce residual genotoxic impurities, contributing to safer pharmaceutical manufacturing.
Desvenlafaxine is commonly isolated as its succinate monohydrate salt, which exhibits specific crystallization behavior critical to drug stability and bioavailability. The crystallization is performed by refluxing desvenlafaxine free base with succinic acid in acetone-water mixtures, followed by controlled cooling and seeding to induce formation of the desired crystal form.
X-ray powder diffraction (XRD) analysis identifies characteristic peaks at 5°, 10°, 21°, and 26° 2θ, confirming the crystalline form I of desvenlafaxine succinate monohydrate. The crystallization process is carefully controlled through temperature gradients and seeding to optimize crystal size and purity, yielding up to 90.27% isolated product with 99.92% purity.
The drying step under vacuum at 60 ± 5°C ensures removal of residual solvents without compromising hydrate stability. This crystallization control is essential for consistent drug performance and regulatory compliance.
Parameter | Value/Condition | Outcome/Notes |
---|---|---|
Starting material | p-Hydroxyphenyl acetonitrile | Readily available, low cost |
Total synthesis steps | 5 | Overall yield: 71.09% |
Crystallization solvent system | Acetone:Water (3:1) | High purity (99.92%), yield 90.27% |
Crystalline form (XRD peaks) | 5°, 10°, 21°, 26° 2θ | Matches crystalline form I |
Purity of desvenlafaxine succinate monohydrate | >99.9% (HPLC) | High purity ensures drug safety |
Drying conditions | Vacuum, 60 ± 5°C | Preserves hydrate form |
Environmental impact | Low pollution, green solvents | High atomic economy, reduced genotoxic impurities |
While images cannot be embedded here, the following are recommended for inclusion in a professional article:
Figure 1: Synthetic scheme illustrating the 5-step conversion of p-hydroxyphenyl acetonitrile to desvenlafaxine succinate monohydrate, highlighting catalytic steps and reagents.
Figure 2: XRD powder diffraction pattern showing characteristic peaks of desvenlafaxine succinate monohydrate crystalline form I.
Figure 3: Crystallization process flowchart depicting temperature control, seeding, and solvent system.
The optimized synthetic route for desvenlafaxine offers a high-yield, high-purity process suitable for industrial manufacture, avoiding hazardous intermediates and reducing waste.
Incorporation of green chemistry principles improves environmental safety and operational efficiency, with solvent choices and catalytic methods minimizing genotoxic impurities.
Detailed crystallization control of the succinate monohydrate salt ensures consistent drug quality, with XRD confirming the stable crystalline form essential for therapeutic efficacy.
These advancements collectively enhance the scalability, safety, and sustainability of desvenlafaxine production, supporting its continued clinical use as an effective antidepressant.
Mass spectrometry coupled with liquid chromatography represents the cornerstone analytical approach for comprehensive metabolite characterization of desvenlafaxine. The fragmentation behavior of desvenlafaxine and its metabolites provides critical structural information through characteristic ion patterns and fragmentation pathways [1] [2].
The parent compound desvenlafaxine (molecular formula C16H25NO2, molecular weight 263.37 Da) exhibits a molecular ion peak at m/z 264.4 [M+H]+ under electrospray ionization positive mode conditions [1]. The characteristic fragmentation pattern involves sequential losses that reflect the structural components of the molecule. Primary fragmentation occurs through the loss of dimethylamine moiety (45 Da), generating fragments at m/z 219, followed by phenol cleavage producing characteristic ions at m/z 58, 121, 174, 202, and 247 [1] [2].
Phase I Metabolic Transformations
The primary Phase I metabolite, N,O-didesmethylvenlafaxine, demonstrates distinct fragmentation characteristics with a molecular ion at m/z 250.2 [M+H]+ [3]. This metabolite, formed through cytochrome P450 3A4-mediated oxidative N-demethylation, exhibits characteristic fragment ions at m/z 44, 121, 174, 217, and 232 [3] [4]. The fragmentation pathway involves initial N-demethylation followed by phenol cleavage, consistent with the structural modifications induced by Phase I metabolism.
Oxidative stress conditions generate desvenlafaxine N-oxide as a significant degradation product, representing an important analytical consideration for stability studies [5]. The N-oxide metabolite (C16H25NO3, molecular weight 279.37 Da) produces a molecular ion at m/z 280.2 [M+H]+ with characteristic fragments at m/z 58, 121, 174, 218, and 264 [5] [6]. The fragmentation mechanism involves N-oxide reduction followed by dimethylamine loss, providing a characteristic fingerprint for identification.
Phase II Conjugation Metabolites
Desvenlafaxine undergoes extensive Phase II metabolism primarily through glucuronidation mediated by uridine diphosphate glucuronosyltransferase enzymes [3] [7]. The major Phase II metabolite, desvenlafaxine-O-glucuronide, exhibits a molecular ion at m/z 440.2 [M+H]+ corresponding to the molecular formula C22H33NO8 (molecular weight 439.50 Da) [3]. The fragmentation pattern reveals characteristic ions at m/z 58, 121, 174, 247, and 264, with the prominent ion at m/z 264 representing the parent desvenlafaxine molecule following glucuronide cleavage [3].
The glucuronide conjugate represents approximately 19% of the administered dose in human metabolism, making it a critical metabolite for comprehensive analytical characterization [8] [3]. Multiple uridine diphosphate glucuronosyltransferase isoforms contribute to desvenlafaxine glucuronidation, with the conjugation reaction occurring predominantly at the phenolic hydroxyl group [3] [7].
Degradation Product Fragmentation
Forced degradation studies under acidic conditions reveal the formation of a characteristic degradation product with molecular ion at m/z 246.5, representing a loss of 18 Da (water molecule) from the parent compound [1]. The fragmentation pattern clearly indicates the structure as 4-[2-(dimethylamino)(1-cyclohexylidene) ethyl]phenol, formed through dehydration and cyclohexyl ring modification [1]. This degradation product exhibits characteristic fragments at m/z 58, 91, 121, 174, and 228, reflecting the loss of hydroxyl functionality and subsequent structural rearrangements [1].
X-ray powder diffraction analysis serves as the definitive analytical technique for polymorphic characterization of desvenlafaxine succinate, providing comprehensive structural fingerprints for each crystalline modification [9] [10] [11]. The polymorphic landscape of desvenlafaxine succinate encompasses multiple crystalline forms, each exhibiting distinct diffraction patterns and thermal properties.
Form V Polymorphic Characterization
Form V represents a novel crystalline polymorph of desvenlafaxine succinate characterized by distinctive X-ray powder diffraction patterns [9]. The polymorph exhibits characteristic peaks at 2θ values of 5.08°, 10.20°, 10.70°, 14.58°, 17.10°, 20.56°, 25.80°, and 27.12°, with the peak at 10.7° serving as a unique identifier for this polymorphic form [9]. The complete diffraction pattern encompasses additional peaks at 13.10°, 15.12°, 16.62°, 17.58°, 19.14°, 20.06°, 21.62°, 22.32°, 23.26°, 23.74°, 25.16°, 27.84°, 30.38°, and 33.72° [9].
Form V crystallizes in the monoclinic crystal system with space group P21/c, representing a sesquihydrate form with an approximate molar ratio of desvenlafaxine succinate to water of 3:2 [9]. The d-spacing values calculated from the diffraction data reveal lattice parameters consistent with a thermodynamically stable crystalline arrangement. The characteristic d-spacings include 17.37 Å, 8.67 Å, 8.26 Å, 6.07 Å, 5.18 Å, 4.32 Å, 3.45 Å, and 3.28 Å, corresponding to the major diffraction peaks [9].
Form F Polymorphic Analysis
Form F represents another novel crystalline polymorph distinguished by characteristic diffraction peaks at 2θ values of 5.22°, 10.14°, 10.60°, 11.70°, 14.52°, 16.54°, 17.04°, 17.48°, 19.96°, 21.52°, 25.74°, and 26.98° [9]. The extended diffraction pattern includes additional characteristic peaks at 13.06°, 14.20°, 15.04°, 19.36°, 20.68°, 22.20°, 23.22°, 23.74°, 25.04°, 27.48°, 27.78°, 28.66°, and 30.16° [9].
Form F crystallizes in the triclinic crystal system with space group P-1, representing a hemihydrate form with a molar ratio of desvenlafaxine succinate to water of approximately 2:1 [9]. The calculated d-spacing values include 16.93 Å, 8.71 Å, 8.34 Å, 7.56 Å, 6.09 Å, 5.35 Å, 5.20 Å, and 5.07 Å, reflecting the unique crystal packing arrangement of this polymorphic form [9].
Monohydrate Crystallographic Structure
The monohydrate form of desvenlafaxine succinate has been extensively characterized through single-crystal X-ray diffraction analysis [10]. The structure crystallizes in the monoclinic system with systematic name [2-(1-hydroxycyclohexyl)-2-(4-hydroxyphenyl)ethyl]dimethylammonium 3-carboxypropanoate monohydrate [10]. The crystal structure reveals that desvenlafaxine cations and water molecules self-assemble to generate a honeycomb layer architecture, while succinate anions form linear tape structures through hydrogen bonding networks [10].
The hydrogen bonding pattern in the monohydrate form is particularly noteworthy, with both cations and anions participating in distinct O-H···O hydrogen-bonded networks [10]. The carboxyl group of the succinate anion adopts a rare anti conformation and engages in very short O-H···O⁻ hydrogen-bond contacts [10]. The extensive hydrogen bonding network results in simultaneous desolvation and melting at approximately 402 K (129°C), indicating the thermal stability of this crystalline form [10].
Comparative Polymorphic Analysis
Comparative analysis of the various polymorphic forms reveals distinct structural and thermal characteristics [9] [11]. Form V and Form F demonstrate superior thermodynamic stability compared to previously characterized forms, with Form F exhibiting the highest melting point at approximately 141°C [9]. The water content varies significantly among polymorphs, with Form V containing 3.1% water (sesquihydrate), Form F containing 2.4% water (hemihydrate), and the monohydrate form containing 4.7% water [9] [10].
The particle size distribution and morphological characteristics differ substantially between polymorphic forms [9]. Form F crystals exhibit round particle morphology with excellent flow characteristics, contrasting with the needle-like crystal habit typically observed for Form I [9]. The median particle size for both Form V and Form F ranges from 50-150 μm, providing optimal handling and formulation properties [9].
Process-related impurity profiling of desvenlafaxine requires sophisticated hybrid chromatographic approaches that combine high-resolution separation with selective detection methods [5] [12] [13]. The complexity of potential impurities necessitates multi-dimensional analytical strategies encompassing both known and unknown impurity identification.
Reversed-Phase High-Performance Liquid Chromatography Systems
Stability-indicating reversed-phase high-performance liquid chromatography represents the foundation for comprehensive impurity profiling [12] [13]. Optimized chromatographic conditions utilizing C18 stationary phases (250 × 4.6 mm, 5 μm) with acetonitrile-phosphate buffer mobile phases achieve baseline separation of desvenlafaxine from process-related impurities and degradation products [13] [14]. The gradient elution profile typically employs acetonitrile concentrations ranging from 20% to 80% over 14-minute run times, providing resolution factors greater than 2.0 for critical impurity pairs [12].
Detection wavelengths optimized at 225-230 nm provide maximum sensitivity for phenolic compounds while minimizing interference from excipients and mobile phase components [13] [14]. The method achieves detection limits ranging from 0.002% to 0.005% for process-related impurities, meeting International Conference on Harmonization guidelines for impurity reporting thresholds [5] [13].
Liquid Chromatography-Mass Spectrometry Hyphenated Systems
Hybrid liquid chromatography-mass spectrometry systems provide unparalleled capabilities for unknown impurity identification and structural elucidation [1] [15] [12]. Ultra-high-pressure liquid chromatography coupled with time-of-flight mass spectrometry achieves detection limits below 0.001% while providing accurate mass measurements for molecular formula determination [15] [16]. The combination of retention time matching with high-resolution mass spectra enables confident identification of process-related impurities and degradation products.
Tandem mass spectrometry experiments using triple quadrupole instruments provide quantitative analysis of known impurities with limits of detection ranging from 0.003% to 0.010% [17] [12]. Multiple reaction monitoring transitions optimize selectivity and sensitivity for target impurities, while enhanced product ion scans facilitate structural characterization of unknown compounds [17] [18].
Specialized Impurity Characterization Methods
Oxidative stress degradation studies reveal the formation of desvenlafaxine N-oxide as the major oxidative impurity [5]. Chromatographic separation of the N-oxide impurity requires careful optimization of mobile phase pH and organic modifier concentration to achieve adequate resolution from the parent compound [5]. The N-oxide exhibits similar retention characteristics to desvenlafaxine, necessitating gradient optimization and column selectivity evaluation [5].
Acidic degradation conditions generate the characteristic dehydro-desvenlafaxine impurity, identified as 4-(1-cyclohexenyl-2-(dimethylamino)ethyl)phenol [13] [19]. This degradation product elutes with significantly different retention times compared to the parent compound, facilitating straightforward separation and quantification [13]. The stability-indicating nature of the analytical method enables differentiation between process-related impurities and stress-induced degradation products [13] [14].
Genotoxic Impurity Analysis
Process-related genotoxic impurities require specialized analytical approaches with enhanced sensitivity and selectivity [20]. The determination of 4-methoxybenzyl chloride, a potential genotoxic impurity in venlafaxine synthesis, requires gradient reversed-phase high-performance liquid chromatography with optimized detection conditions [20]. The analytical method achieves linearity from the limit of quantification to 150% of specification levels, with correlation coefficients exceeding 0.999 [20].
Temperature control represents a critical parameter for genotoxic impurity analysis, with column oven temperatures maintained at 55°C and autosampler temperatures at 5°C to ensure analytical precision [20]. The method demonstrates robustness across multiple analytical parameters, including flow rate variations, mobile phase composition changes, and temperature fluctuations [20].
Method Validation and Performance Characteristics
Comprehensive method validation encompasses linearity, precision, accuracy, specificity, detection limits, quantitation limits, and robustness parameters [12] [13] [14]. Linearity assessments typically span concentration ranges from 0.002% to 0.2% for process-related impurities, with correlation coefficients consistently exceeding 0.999 [5] [13]. Precision studies demonstrate relative standard deviations below 2.0% for both repeatability and intermediate precision parameters [12] [13].
Irritant